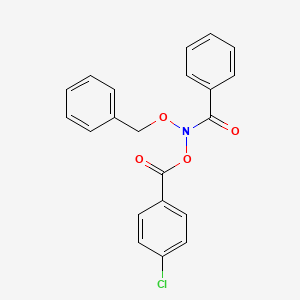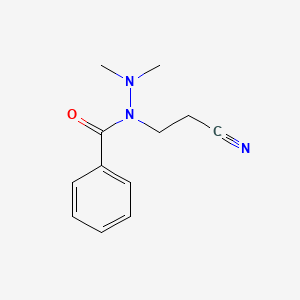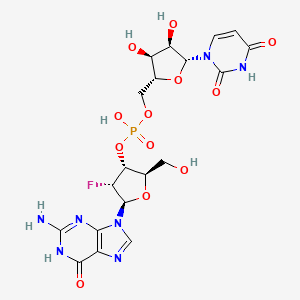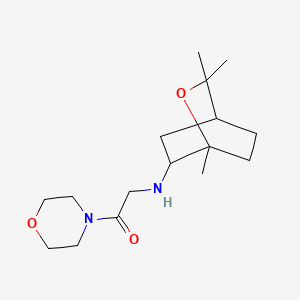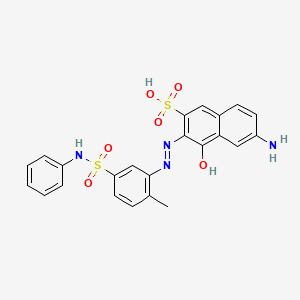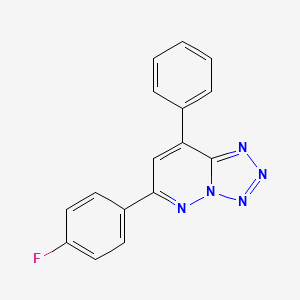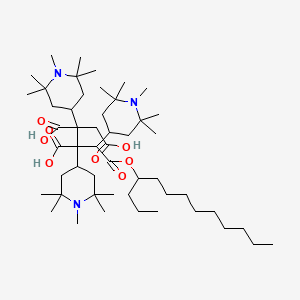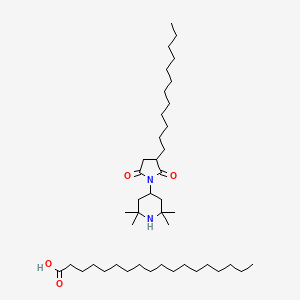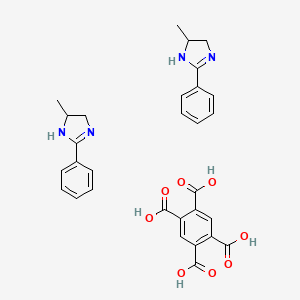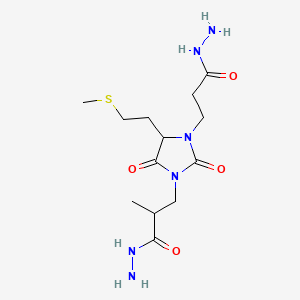
alpha1-Methyl-4-(2-(methylthio)ethyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tridecylamine can be synthesized through the alkylation of ammonia with tridecyl chloride under basic conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and a catalyst like sodium or potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the amine.
Industrial Production Methods
In industrial settings, Tridecylamine is produced through a continuous process involving the reaction of tridecyl chloride with ammonia in the presence of a catalyst. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then subjected to distillation to separate the desired amine from any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tridecylamine undergoes various chemical reactions, including:
Oxidation: Tridecylamine can be oxidized to form tridecylamine oxide.
Reduction: It can be reduced to form tridecylamine hydrochloride.
Substitution: Tridecylamine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and appropriate solvents like dichloromethane or toluene are used under reflux conditions.
Major Products
Oxidation: Tridecylamine oxide.
Reduction: Tridecylamine hydrochloride.
Substitution: Secondary and tertiary amines.
Applications De Recherche Scientifique
Tridecylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of surfactants and emulsifiers for biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Mécanisme D'action
Tridecylamine exerts its effects primarily through its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in applications such as emulsification and surfactant production. Additionally, Tridecylamine can act as a nucleophile in chemical reactions, participating in various substitution and addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecylamine: Another long-chain alkylamine with similar properties but a shorter carbon chain.
Tetradecylamine: Similar to Tridecylamine but with a longer carbon chain.
Hexadecylamine: A long-chain alkylamine with even more extended hydrophobic properties.
Uniqueness
Tridecylamine is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This balance makes it particularly effective in applications requiring moderate lipophilicity and chemical reactivity, such as in the production of emulsifiers and flotation agents .
Propriétés
Numéro CAS |
88122-31-0 |
|---|---|
Formule moléculaire |
C13H24N6O4S |
Poids moléculaire |
360.44 g/mol |
Nom IUPAC |
3-[3-(3-hydrazinyl-3-oxopropyl)-4-(2-methylsulfanylethyl)-2,5-dioxoimidazolidin-1-yl]-2-methylpropanehydrazide |
InChI |
InChI=1S/C13H24N6O4S/c1-8(11(21)17-15)7-19-12(22)9(4-6-24-2)18(13(19)23)5-3-10(20)16-14/h8-9H,3-7,14-15H2,1-2H3,(H,16,20)(H,17,21) |
Clé InChI |
OUKWFLVXMRCNMD-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C(=O)C(N(C1=O)CCC(=O)NN)CCSC)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)
